3'-Bromo-3-(2-methoxyphenyl)propiophenone
Description
3'-Bromo-3-(2-methoxyphenyl)propiophenone is a brominated and methoxy-substituted propiophenone derivative. Its molecular formula is C₁₆H₁₅BrO₂, with a molecular weight of 319.19 g/mol. The compound features a propiophenone backbone substituted with a bromine atom at the 3'-position of the aromatic ring and a 2-methoxyphenyl group at the 3-position. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis, particularly in pharmaceutical intermediates and catalysis .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTRVSWYPXXZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644172 | |
| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-85-2 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Bromo-3-(2-methoxyphenyl)propiophenone typically involves the bromination of 3-(2-methoxyphenyl)propiophenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Chemical Reactions Analysis
3’-Bromo-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
3’-Bromo-3-(2-methoxyphenyl)propiophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of novel drugs targeting specific biological pathways.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares 3'-Bromo-3-(2-methoxyphenyl)propiophenone with key analogues, highlighting substituent positions, molecular properties, and reactivity:
Biological Activity
3'-Bromo-3-(2-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H15BrO
- Molecular Weight : 305.2 g/mol
- IUPAC Name : 1-(3-bromo-2-methoxyphenyl)-3-phenylpropan-1-one
This compound belongs to the class of propiophenones, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of propiophenones exhibit significant antioxidant properties. The DPPH radical scavenging method has been utilized to evaluate the antioxidant capacity of various derivatives, including those related to this compound. For instance, certain derivatives were found to have antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times .
| Compound | DPPH Scavenging Activity (IC50) | Comparison with Ascorbic Acid |
|---|---|---|
| This compound | 25 µM | 1.4 times higher |
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that this compound exhibits cytotoxic effects, particularly against U-87 cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 30 | Moderate |
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Cell Signaling Modulation : The compound may alter cell signaling pathways, influencing gene expression related to cell proliferation and apoptosis.
- Receptor Binding : It exhibits high affinity for multiple receptors, which may mediate its diverse biological effects .
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized and screened for their biological activities. Notably, compounds with methoxy and bromo substitutions showed enhanced antioxidant and anticancer activities compared to their parent compounds.
- Comparative Analysis : Comparative studies with other indole and phenyl derivatives revealed that the presence of the methoxy group significantly enhances biological activity due to increased lipophilicity and receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
